molecular formula C14H13FN2OS B2518250 N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide CAS No. 882749-04-4

N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide

Cat. No.: B2518250
CAS No.: 882749-04-4
M. Wt: 276.33
InChI Key: YFTXYSVORDKGEK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H13FN2OS and its molecular weight is 276.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Corrosion Inhibition

N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. In a study focusing on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, derivatives were synthesized via amidation reactions and tested for their efficiency in preventing corrosion on steel coupons in acidic and mineral oil mediums. The results showed promising inhibition efficiencies, highlighting the potential of these compounds as corrosion inhibitors in various industrial applications (A. Yıldırım & M. Cetin, 2008).

Analgesic Properties

Research on the synthesis and pharmacological evaluation of (indol-3-yl)alkylamides explored compounds bearing benzyl or 4-fluorobenzyl moieties for their analgesic properties. Two compounds exhibited promising analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. This study provides insight into the potential therapeutic applications of this compound derivatives in pain management (F. Fouchard et al., 2001).

Photochemical and Thermochemical Modeling

A study on the spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, including derivatives of this compound, demonstrated their potential in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their use as photosensitizers in photovoltaic cells (Y. Mary et al., 2020).

Kinase Inhibitory and Anticancer Activities

N-Benzyl substituted acetamide derivatives, including those derived from this compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies indicate that certain derivatives exhibit significant inhibition of cancer cell proliferation, presenting a promising avenue for cancer treatment research (Asal Fallah-Tafti et al., 2011).

Versatile Reagents for N-Alkylacetamide Synthesis

Research into the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlighted their use as versatile reagents for generating N-alkylacetamides and benzyl carbamates. This study underscores the utility of such compounds in the synthesis of natural and pharmaceutical products, showcasing the broad applicability of this compound derivatives in chemical synthesis (Takeo Sakai et al., 2022).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXYSVORDKGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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